molecular formula C27H27NO5 B252918 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

カタログ番号 B252918
分子量: 445.5 g/mol
InChIキー: JSQZERLMHHBPOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CUDC-305 and belongs to the class of small molecular inhibitors. It has been studied for its ability to inhibit several signaling pathways that are involved in cancer progression and metastasis.

作用機序

CUDC-305 exerts its anticancer effects through several mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancer and are associated with poor prognosis. It also inhibits the activity of HDAC enzymes, which are involved in regulating gene expression and have been implicated in cancer progression. Inhibition of HDAC enzymes by CUDC-305 leads to the accumulation of acetylated histones, which can lead to changes in gene expression and induce apoptosis.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CUDC-305 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.

実験室実験の利点と制限

One of the advantages of CUDC-305 is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. It has also shown promising results in several types of cancer, including breast, lung, and colon cancer. However, one limitation of CUDC-305 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on CUDC-305. One area of interest is the development of combination therapies that include CUDC-305 and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to CUDC-305 treatment. Additionally, further studies are needed to evaluate the safety and efficacy of CUDC-305 in clinical trials and to determine the optimal dose and schedule for treatment.

合成法

The synthesis of CUDC-305 involves several steps, including the condensation of 2,4-dimethoxyphenylacetic acid with 2,5-dimethylbenzylamine, followed by the reduction of the resulting imine to form the corresponding amine. The amine is then reacted with 2-oxoethyl isocyanate to yield the final product, CUDC-305. The synthesis of this compound has been reported in several scientific journals, and the method has been optimized to yield high purity and high yield.

科学的研究の応用

CUDC-305 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and the histone deacetylase (HDAC) enzymes. Inhibition of these pathways has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in preclinical models.

特性

製品名

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

分子式

C27H27NO5

分子量

445.5 g/mol

IUPAC名

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H27NO5/c1-17-9-10-18(2)19(13-17)16-28-23-8-6-5-7-22(23)27(31,26(28)30)15-24(29)21-12-11-20(32-3)14-25(21)33-4/h5-14,31H,15-16H2,1-4H3

InChIキー

JSQZERLMHHBPOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

正規SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。